![molecular formula C11H22N2O B3020821 (6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol CAS No. 2137434-35-4](/img/structure/B3020821.png)
(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol" is a spirocyclic compound, which is a type of bicyclic organic compound that includes a spiro connection of two rings. The compound features an azaspiro structure, which is characterized by the presence of a nitrogen atom within the spiro junction. This structural motif is of interest in the field of medicinal chemistry due to its potential biological activity and its use in drug design.
Synthesis Analysis
The synthesis of related azaspiro compounds has been reported in the literature. For instance, the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and related compounds involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles . These methodologies could potentially be adapted for the synthesis of "(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol" by altering the starting materials and reaction conditions to accommodate the different ring sizes and substituents.
Molecular Structure Analysis
The molecular structure of azaspiro compounds has been elucidated using techniques such as X-ray crystallographic analysis. For example, the absolute configurations of chiral quinolone derivatives with an azaspiro[2.4]heptane moiety have been determined . This information is crucial for understanding the stereochemical structure-activity relationships, which can significantly impact the biological activity of the compounds. The molecular structure of "(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol" would likely exhibit similar stereochemical considerations.
Chemical Reactions Analysis
Azaspiro compounds can participate in various chemical reactions due to their functional groups. The amino group, in particular, can be involved in reactions such as acylation, alkylation, and the formation of amides, which can be useful for further derivatization of the core structure. The presence of other substituents, such as the methyl and isopropyl groups, can also influence the reactivity and the types of chemical transformations that the compound can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspiro compounds, such as lipophilicity and pharmacokinetic profiles, are important for their potential as drug candidates. For instance, a study on chiral quinolone derivatives with an azaspiro[2.4]heptane moiety found that certain stereoisomers exhibited moderate lipophilicity and good pharmacokinetic profiles, which are desirable attributes for oral bioavailability . These properties are influenced by the molecular structure and stereochemistry of the compound, and similar analyses would be relevant for "(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol" to assess its potential as a therapeutic agent.
Safety And Hazards
This involves understanding the risks associated with handling the compound. It could include toxicity data, safety precautions to be taken while handling, and first aid measures in case of exposure.
Future Directions
This could involve potential applications of the compound, areas of research it could be useful in, and how its synthesis and properties could be improved.
properties
IUPAC Name |
(6R,7R)-7-amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-7(2)10-11(6-13(10)3)4-8(12)9(14)5-11/h7-10,14H,4-6,12H2,1-3H3/t8-,9-,10?,11?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFUIYHIYQDVKG-NKVNRFPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CC(C(C2)O)N)CN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1C2(C[C@H]([C@@H](C2)O)N)CN1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6R,7R)-7-Amino-2-methyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

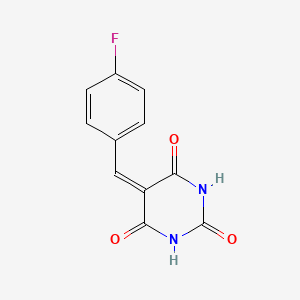
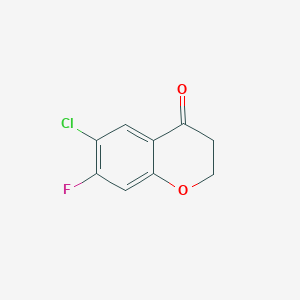
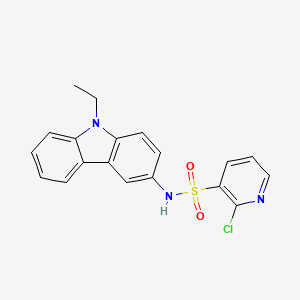
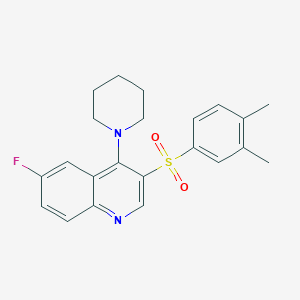
![6-Phenyl-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B3020746.png)
![2-((2-fluorobenzyl)thio)-5-(3-hydroxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3020748.png)
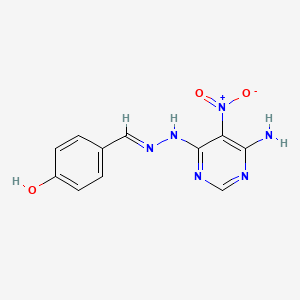
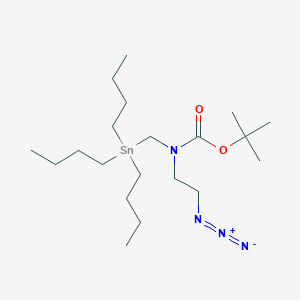
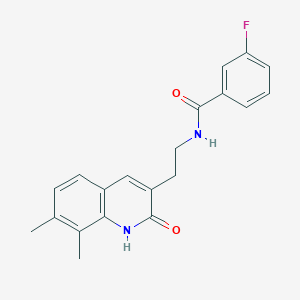
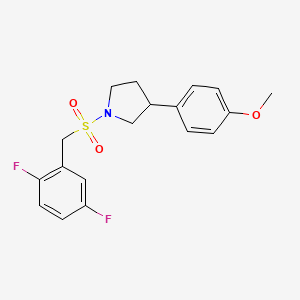
![7-chloro-N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3020757.png)
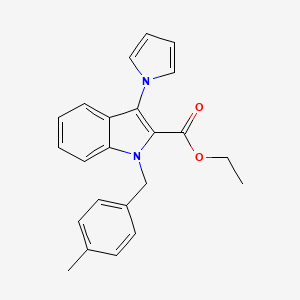
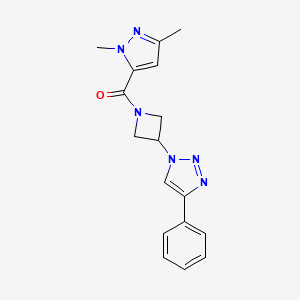
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine](/img/structure/B3020761.png)